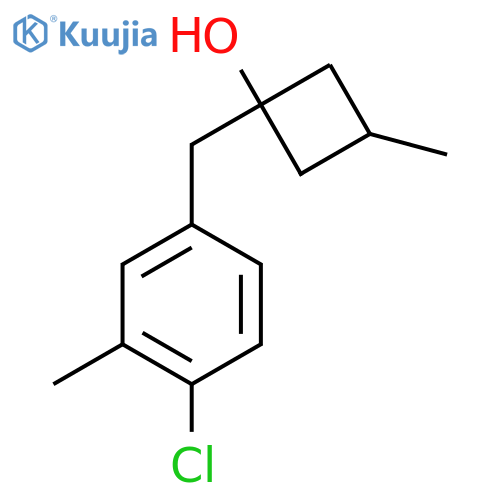Cas no 2172464-25-2 (1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)

2172464-25-2 structure
商品名:1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol
1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol
- 2172464-25-2
- 1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol
- EN300-1282769
-
- インチ: 1S/C13H17ClO/c1-9-6-13(15,7-9)8-11-3-4-12(14)10(2)5-11/h3-5,9,15H,6-8H2,1-2H3
- InChIKey: ZRAORMUGTPLWIK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CC1(CC(C)C1)O
計算された属性
- せいみつぶんしりょう: 224.0967929g/mol
- どういたいしつりょう: 224.0967929g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282769-5.0g |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1282769-10.0g |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 10g |
$6082.0 | 2023-05-26 | ||
| Enamine | EN300-1282769-2.5g |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 2.5g |
$2771.0 | 2023-05-26 | ||
| Enamine | EN300-1282769-5000mg |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1282769-1000mg |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1282769-50mg |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1282769-10000mg |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 10000mg |
$4545.0 | 2023-10-01 | ||
| Enamine | EN300-1282769-0.1g |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 0.1g |
$1244.0 | 2023-05-26 | ||
| Enamine | EN300-1282769-0.25g |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 0.25g |
$1300.0 | 2023-05-26 | ||
| Enamine | EN300-1282769-1.0g |
1-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-ol |
2172464-25-2 | 1g |
$1414.0 | 2023-05-26 |
1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
2172464-25-2 (1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol) 関連製品
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
